meso-Butane-1,2,3,4-tetracarboxylic Dianhydride meso-Butane-1,2,3,4-tetracarboxylic Dianhydride
Brand Name: Vulcanchem
CAS No.: 17309-39-6
VCID: VC0095955
InChI: InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+
SMILES: C1C(C(=O)OC1=O)C2CC(=O)OC2=O
Molecular Formula: C8H6O6
Molecular Weight: 198.13

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

CAS No.: 17309-39-6

Cat. No.: VC0095955

Molecular Formula: C8H6O6

Molecular Weight: 198.13

* For research use only. Not for human or veterinary use.

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride - 17309-39-6

Specification

CAS No. 17309-39-6
Molecular Formula C8H6O6
Molecular Weight 198.13
IUPAC Name (3S)-3-[(3R)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione
Standard InChI InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+
SMILES C1C(C(=O)OC1=O)C2CC(=O)OC2=O

Introduction

Chemical Structure and Properties

Structural Features

meso-Butane-1,2,3,4-tetracarboxylic dianhydride consists of a bicyclic framework composed of two fused tetrahydrofuran-2,5-dione rings. The meso configuration ensures symmetry, with the two anhydride groups positioned on adjacent carbons in a cis arrangement . Its molecular formula is C₈H₆O₆, with a molecular weight of 198.13 g/mol .

PropertyValueSource
Melting Point242–243.5°C
Boiling Point492.0 ± 45.0°C (predicted)
Density1.662 ± 0.06 g/cm³ (predicted)
Molecular FormulaC₈H₆O₆
CAS Number17309-39-6 (primary), 4534-73-0

Note: CAS 4534-73-0 may refer to a related compound or an outdated identifier.

Synthesis and Production

Primary Synthesis Method

The compound is synthesized via dehydration of meso-butane-1,2,3,4-tetracarboxylic acid using acetic anhydride as a dehydrating agent. The reaction proceeds in 1,4-dioxane under nitrogen at 40°C for 3 hours, yielding 87.3% of the product .

Reaction Scheme:
Butadiene tetracarboxylic acid → meso-Butane-1,2,3,4-tetracarboxylic dianhydride
Conditions:

  • Reagents: Acetic anhydride (1.08 kg per 1.03 kg acid)

  • Solvent: 1,4-dioxane (4 kg per 1.03 kg acid)

  • Temperature: 40°C

  • Yield: 87.3%

Alternative Methods

A secondary route involves nitric acid oxidation of tetrahydrophthalic anhydride, though this yields only 60–65% of the desired product . Industrial production often favors the acetic anhydride method due to higher efficiency and scalability .

Applications in Research and Industry

Polymer Chemistry

The compound serves as a monomer in synthesizing polyimides, polyesters, and crosslinked polymers. Its anhydride groups facilitate reactions with diamines or diols to form high-performance materials .

Crosslinking Agents

In analogy to its parent acid (BTCA), meso-Butane-1,2,3,4-tetracarboxylic dianhydride may act as a crosslinker in coatings, adhesives, or fiber-reinforced composites .

Organic Synthesis Intermediate

Its reactivity enables its use in synthesizing complex molecules, such as pharmaceutical intermediates or functionalized polymers.

SupplierPurityPrice (USD)Min. Order
Hebei Weibang Biotechnology99%$0.00–0.00/kg1 kg
Hebei Yanxi Chemical99%$0.00/kg1 kg
TCI America>96.0%$252–398.165–25 g
Aladdin Scientific>96.0%$216.9025 g

Prices reflect data from 2024–2025 listings; actual costs may vary .

Research Gaps and Future Directions

While meso-Butane-1,2,3,4-tetracarboxylic dianhydride is well-characterized in synthesis and industrial applications, further studies are needed on:

  • Toxicological Profile: Limited data on chronic exposure or environmental impact.

  • Catalytic Modifications: Exploring catalysts to improve reaction yields.

  • Advanced Materials: Developing novel polymers with tailored thermal or mechanical properties.

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